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Abstract
This technical guide provides a comprehensive overview of GlyH-101, a glycine hydrazide

compound identified as a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane

Conductance Regulator (CFTR) chloride channel. GlyH-101 acts as a pore-occluding blocker,

binding near the external entrance of the CFTR channel.[1] Its mechanism of action is voltage-

dependent, exhibiting stronger inhibition at positive membrane potentials.[1][2] This document

details the chemical properties, mechanism of action, potency, and selectivity of GlyH-101.

Furthermore, it outlines key experimental protocols for its characterization and visualizes its

mechanism and experimental workflows through detailed diagrams. This guide is intended for

researchers and professionals in drug development seeking to utilize GlyH-101 as a tool for

studying CFTR function and as a potential therapeutic agent for conditions such as secretory

diarrheas.[2][3]

Chemical Properties and Structure
GlyH-101, with the chemical name N-(2-naphthalenyl)-[(3,5-dibromo-2,4-

dihydroxyphenyl)methylene]glycine hydrazide, is a small molecule inhibitor of the CFTR

chloride channel.[1][4][5] It belongs to the glycine hydrazide class of compounds and

possesses favorable physicochemical properties for a research tool and potential therapeutic,

including substantial water solubility.[1][3]
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Property Value Reference

Chemical Name

N-(2-naphthalenyl)-[(3,5-

dibromo-2,4-

dihydroxyphenyl)methylene]gly

cine hydrazide

[1][4][5]

Molecular Formula C₁₉H₁₅Br₂N₃O₃ [6][7][8]

Molecular Weight 493.15 g/mol [7][8]

CAS Number 328541-79-3 [6][8]

Solubility
~1 mM in water; Soluble to 100

mM in DMSO
[1][5][8]

Appearance Powder [9]

Mechanism of Action
GlyH-101 exerts its inhibitory effect on the CFTR chloride channel through a pore-blocking

mechanism. It binds to a site within the external vestibule of the CFTR pore, physically

occluding the channel and preventing the passage of chloride ions.[1][6][10] This interaction is

reversible, with the inhibitory effect diminishing upon washout of the compound.[1][5]

The blocking action of GlyH-101 is voltage-dependent, a characteristic feature of open-channel

blockers.[1][2] The inhibitory constant (Ki) is lower at positive membrane potentials, indicating a

more potent block when the electrical gradient favors chloride efflux.[1][3] This voltage

dependence results in a strong inward rectification of the CFTR chloride current in the

presence of GlyH-101.[1][2][11] At the single-channel level, GlyH-101 induces rapid channel

closures within bursts of openings, thereby reducing the mean open time of the channel without

affecting the single-channel conductance.[1][3][11]
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Mechanism of GlyH-101 action on the CFTR channel.

Potency and Efficacy
GlyH-101 is a potent inhibitor of CFTR, with its inhibitory constant (Ki) and half-maximal

inhibitory concentration (IC50) in the low micromolar range. The apparent potency is influenced

by both membrane voltage and extracellular chloride concentration.[1][3]
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Parameter Value Conditions Reference

Ki 4.3 µM
CFTR-expressing

FRT cells
[6][7][8]

Apparent Ki 1.4 µM +60 mV [1][2][3]

Apparent Ki 5.6 µM -60 mV [1][2][3]

Effect on Mean Open

Time

Reduced from 264 ms

to 13 ms

-60 mV holding

potential, 5 µM GlyH-

101

[1][3]

In Vivo Efficacy

(Cholera Model)

~80% reduction in

fluid secretion

2.5 µg intraluminal

dose in mice
[1][2][3]

In Vivo Efficacy (Nasal

Potential)

Reversible inhibition

of forskolin-induced

hyperpolarization

10 µM topical

application in mice
[1][3][5]

Selectivity Profile
While GlyH-101 is a potent CFTR inhibitor, it is important for researchers to be aware of its

potential off-target effects, particularly at higher concentrations. Studies have shown that GlyH-
101 can also inhibit other chloride channels, including the Volume-Sensitive Outwardly

Rectifying (VSOR) chloride channel and the Calcium-Activated Chloride Channel (CaCC).[4]

[12][13] Additionally, GlyH-101 has been reported to inhibit the Epithelial Sodium Channel

(ENaC).[14] Therefore, appropriate controls and careful dose-response studies are crucial

when using GlyH-101 to ensure that the observed effects are specifically due to CFTR

inhibition.

Off-Target Channel Effect Reference

VSORC Inhibition [4][12][13]

CaCC Inhibition [4][12][13]

ENaC (αβγ and δβγ) Inhibition [14]
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the macroscopic CFTR chloride currents across the entire

cell membrane and to assess the voltage-dependent block by GlyH-101.

Methodology:

Cell Culture: Culture cells stably expressing human wild-type CFTR (e.g., Fischer Rat

Thyroid (FRT) cells) under standard conditions.[2]

Pipette Solution (Intracellular): Prepare a pipette solution containing (in mM): 130 CsCl, 20

TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2.

Bath Solution (Extracellular): Prepare a bath solution containing (in mM): 140 NMDG-Cl, 1

CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

CFTR Activation: Activate CFTR channels by adding a cocktail of activators to the bath

solution, such as forskolin (e.g., 5-10 µM) and IBMX (e.g., 100 µM).[5][15][16]

Recording: Establish a whole-cell patch-clamp configuration. Apply a series of voltage steps

(e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CFTR currents.[11]

GlyH-101 Application: Perfuse the cells with the bath solution containing various

concentrations of GlyH-101 and repeat the voltage-step protocol to determine the

concentration- and voltage-dependent inhibition.[11]

Data Analysis: Analyze the current-voltage (I-V) relationship to observe the inward

rectification and calculate the apparent Ki at different voltages.[1]

Prepare CFTR-expressing cells Establish whole-cell patch-clamp Activate CFTR (e.g., Forskolin) Record baseline CFTR currents (Voltage steps) Apply GlyH-101 Record CFTR currents with GlyH-101 Washout GlyH-101 Record recovery currents Analyze I-V relationship and inhibition

Click to download full resolution via product page

Workflow for whole-cell patch-clamp experiments.
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Single-Channel Patch-Clamp Electrophysiology
This high-resolution technique allows for the direct observation of GlyH-101's effect on the

gating of individual CFTR channels.

Methodology:

Cell Culture: Use cells expressing CFTR as described for the whole-cell patch-clamp.

Pipette and Bath Solutions: Use similar solutions as for the whole-cell patch-clamp.

Patch Configuration: Establish a cell-attached or excised (inside-out or outside-out) patch-

clamp configuration to isolate one or a few CFTR channels.

CFTR Activation: Activate CFTR using forskolin and IBMX in the bath or pipette solution,

depending on the patch configuration.

Recording: Record single-channel currents at a constant holding potential (e.g., -60 mV).[1]

[3]

GlyH-101 Application: Apply GlyH-101 to the appropriate side of the membrane

(extracellular for cell-attached and outside-out patches).

Data Analysis: Analyze the single-channel recordings to determine the effect of GlyH-101 on

the mean open time, closed time, and single-channel conductance.[1]

Iodide Influx Assay
This is a fluorescence-based assay used for high-throughput screening and characterization of

CFTR inhibitors. It measures the rate of iodide influx into cells, which is mediated by CFTR.

Methodology:

Cell Culture: Grow FRT cells co-expressing human wild-type CFTR and a halide-sensing

yellow fluorescent protein (YFP) in 96-well plates.[5][16]

CFTR Activation: Stimulate CFTR with a cocktail of activators (e.g., 10 µM forskolin, 100 µM

IBMX, 20 µM apigenin).[15][16]
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GlyH-101 Incubation: Add GlyH-101 at various concentrations to the wells and incubate for a

short period.

Iodide Influx Measurement: Replace the bathing solution with a solution where chloride is

replaced by iodide. Measure the rate of YFP fluorescence quenching, which is proportional

to the rate of iodide influx through CFTR.

Data Analysis: Calculate the initial rate of fluorescence quenching to determine the inhibitory

effect of GlyH-101.

Plate cells expressing CFTR and YFP Activate CFTR Add GlyH-101 Replace solution with Iodide-containing solution Measure YFP fluorescence quenching Analyze rate of quenching to determine inhibition

Click to download full resolution via product page

Workflow for the Iodide Influx Assay.

In Vivo Nasal Potential Difference (NPD) Measurement
This in vivo assay assesses the effect of topically applied GlyH-101 on CFTR-dependent ion

transport in the nasal epithelium of mice.

Methodology:

Animal Model: Use anesthetized mice (e.g., CD1 strain).[2]

Measurement Setup: Perfuse the nasal cavity with a saline solution and measure the

potential difference between the nasal epithelium and a subcutaneous reference electrode.

Baseline Measurement: Establish a stable baseline potential difference.

Amiloride Perfusion: Perfuse with an amiloride-containing solution to block ENaC and isolate

the chloride-conductive pathways.

CFTR Activation: Perfuse with a low-chloride solution containing a CFTR activator (e.g.,

forskolin) to induce hyperpolarization, which is indicative of CFTR-mediated chloride

secretion.
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GlyH-101 Application: Co-perfuse with the CFTR activator and GlyH-101 (e.g., 10 µM) to

assess its inhibitory effect on the forskolin-induced hyperpolarization.[1][3][5]

Data Analysis: Measure the change in potential difference in response to each perfusion to

quantify the inhibitory effect of GlyH-101 on CFTR activity in vivo.[1]

In Vivo Intestinal Fluid Secretion Model (Cholera Model)
This model evaluates the efficacy of GlyH-101 in reducing intestinal fluid secretion in a model

of cholera, a disease characterized by excessive CFTR-mediated chloride and fluid secretion.

Methodology:

Animal Model: Use anesthetized mice.

Surgical Procedure: Create a closed intestinal loop in the small intestine.[17]

Treatment: Inject the intestinal loop with a solution containing cholera toxin to stimulate

CFTR-mediated fluid secretion. In the treatment group, co-inject GlyH-101 (e.g., 2.5 µg) with

the cholera toxin.[1][2][3]

Incubation: Close the abdomen and allow fluid to accumulate in the intestinal loop for a set

period (e.g., 4-6 hours).[17]

Measurement: Euthanize the mice and excise the intestinal loop. Measure the weight and

length of the loop to determine the amount of fluid secretion.

Data Analysis: Compare the fluid secretion in the GlyH-101-treated group to the control

group to determine the efficacy of GlyH-101 in reducing secretory diarrhea.[1]

Conclusion
GlyH-101 is a valuable pharmacological tool for studying the structure and function of the

CFTR chloride channel. Its well-characterized pore-blocking mechanism, voltage-dependent

action, and in vivo efficacy make it suitable for a wide range of applications in both basic

research and preclinical studies. While its off-target effects necessitate careful experimental

design, its favorable properties, such as water solubility and rapid action, distinguish it from

other CFTR inhibitors.[1][3] GlyH-101 holds promise for the development of novel therapies for
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secretory diarrheas and serves as a critical compound for investigating the physiological and

pathophysiological roles of CFTR.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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